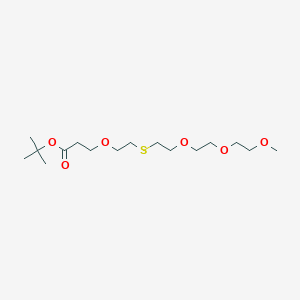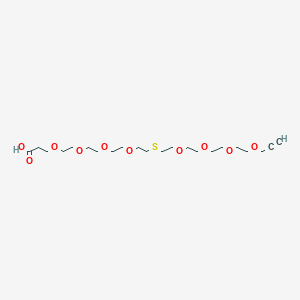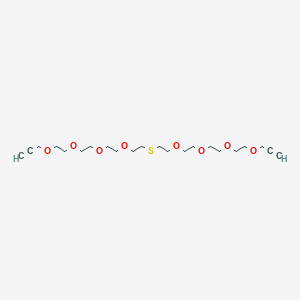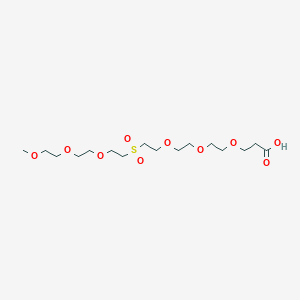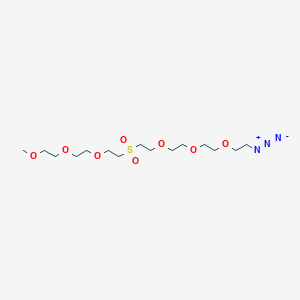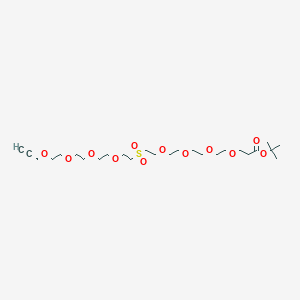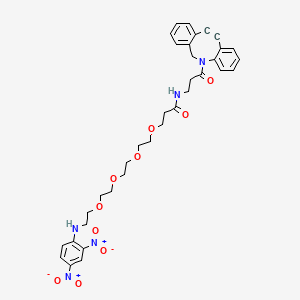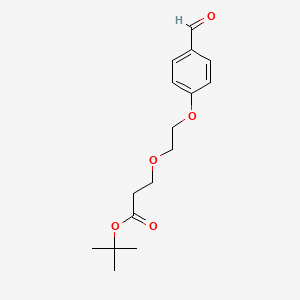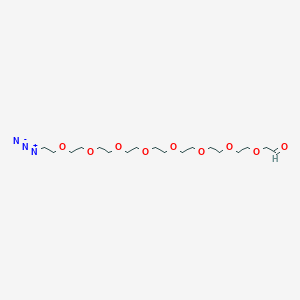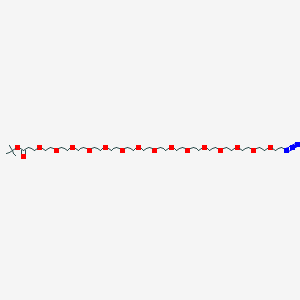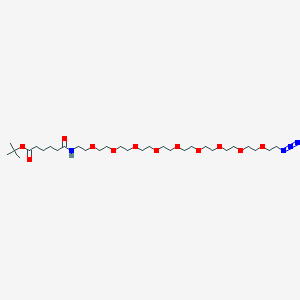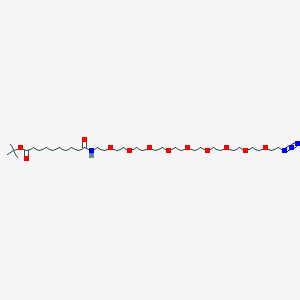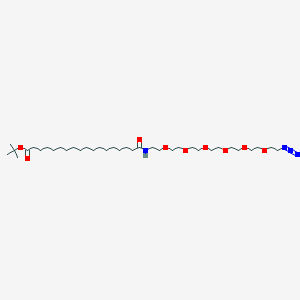
Azide-PEG6-amido-C16-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azide-PEG6-amido-C16-Boc is a polyethylene glycol (PEG)-based PROTAC linker. It is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound has a molecular formula of C₃₆H₇₀N₄O₉ and a molecular weight of 702.96 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azide-PEG6-amido-C16-Boc involves multiple steps, starting with the preparation of the PEG6 linker, followed by the introduction of the azide group and the Boc-protected amine. The general synthetic route includes:
PEGylation: The PEG6 linker is synthesized by polymerizing ethylene glycol units.
Azidation: The terminal hydroxyl group of the PEG6 linker is converted to an azide group using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF).
Amidation: The azide-PEG6 is then reacted with a carboxylic acid derivative of C16 (hexadecanoic acid) to form the amide bond.
Boc Protection: The terminal amine group is protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale polymerization of ethylene glycol units.
Azidation in Batch Reactors: Conversion of terminal hydroxyl groups to azides in batch reactors.
Continuous Amidation: Continuous flow reactors are used for the amidation step to ensure high yield and purity.
Boc Protection: The final Boc protection step is carried out in large reactors with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Azide-PEG6-amido-C16-Boc undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution: Various nucleophiles can be used to substitute the azide group.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Substituted Derivatives: Formed from substitution reactions.
Free Amines: Formed from Boc deprotection.
Scientific Research Applications
Azide-PEG6-amido-C16-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to study protein degradation pathways.
Biology: Employed in the development of bioconjugates for imaging and diagnostic purposes.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Used in the production of advanced materials and nanotechnology applications.
Mechanism of Action
Azide-PEG6-amido-C16-Boc functions as a linker in PROTACs, which recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The azide group allows for easy conjugation to various molecules, while the PEG6 spacer provides flexibility and solubility. The Boc-protected amine can be deprotected to reveal a reactive amine group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Azide-PEG4-amido-C16-Boc: Similar structure but with a shorter PEG spacer.
Azide-PEG8-amido-C16-Boc: Similar structure but with a longer PEG spacer.
Azide-PEG6-amido-C12-Boc: Similar structure but with a shorter alkyl chain.
Uniqueness
Azide-PEG6-amido-C16-Boc is unique due to its optimal PEG spacer length, which provides a balance between flexibility and solubility, and its C16 alkyl chain, which enhances hydrophobic interactions. This combination makes it particularly effective in the synthesis of PROTACs and other bioconjugates.
Properties
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70N4O9/c1-36(2,3)49-35(42)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(41)38-20-22-43-24-26-45-28-30-47-32-33-48-31-29-46-27-25-44-23-21-39-40-37/h4-33H2,1-3H3,(H,38,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARFNDRXYOWBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
